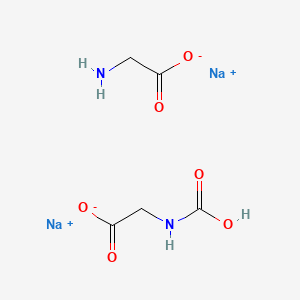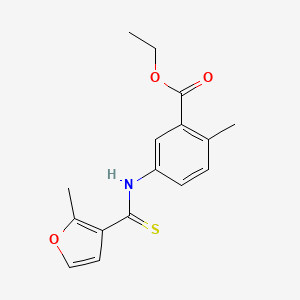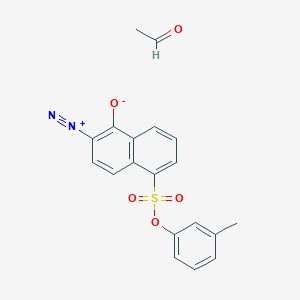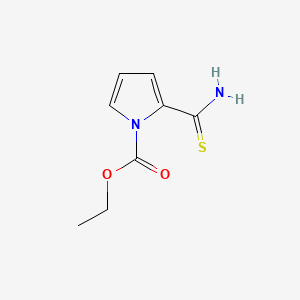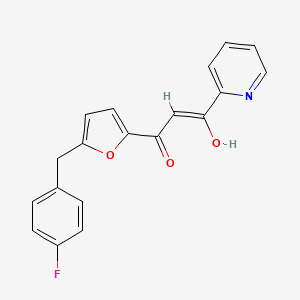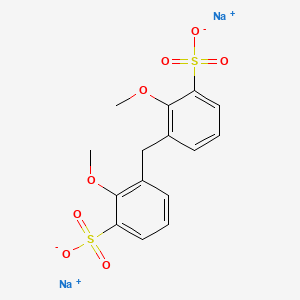
Disodium methylenebis(methoxybenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium methylenebis(methoxybenzenesulphonate) is a chemical compound with the molecular formula C15H14Na2O8S2. It is known for its unique structure, which includes two methoxybenzenesulphonate groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(methoxybenzenesulphonate) typically involves the reaction of methoxybenzenesulphonic acid with formaldehyde in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2C7H7O4S+CH2O→C15H14O8S2Na2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(methoxybenzenesulphonate) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Disodium methylenebis(methoxybenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzenesulphonates .
Aplicaciones Científicas De Investigación
Disodium methylenebis(methoxybenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of disodium methylenebis(methoxybenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-methylenebis(benzenesulphonate): Similar structure but lacks methoxy groups.
Disodium 2,2’-methylenebis(benzenesulphonate): Another similar compound with different substitution patterns.
Uniqueness
Disodium methylenebis(methoxybenzenesulphonate) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Propiedades
Número CAS |
93857-04-6 |
|---|---|
Fórmula molecular |
C15H14Na2O8S2 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
disodium;2-methoxy-3-[(2-methoxy-3-sulfonatophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-22-14-10(5-3-7-12(14)24(16,17)18)9-11-6-4-8-13(15(11)23-2)25(19,20)21;;/h3-8H,9H2,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Clave InChI |
ZUOOTLGJABECBZ-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=CC=C1S(=O)(=O)[O-])CC2=C(C(=CC=C2)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



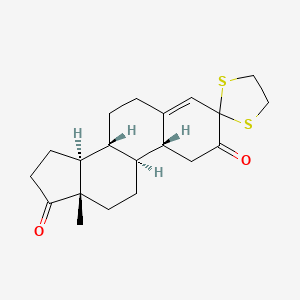

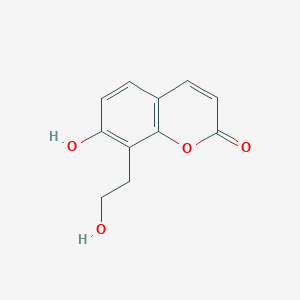
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

